molecular formula C6H9BrN2O B6260221 5-(bromomethyl)-3-(propan-2-yl)-1,2,4-oxadiazole CAS No. 1443288-43-4

5-(bromomethyl)-3-(propan-2-yl)-1,2,4-oxadiazole

Cat. No. B6260221
CAS RN: 1443288-43-4
M. Wt: 205.1
InChI Key:
Attention: For research use only. Not for human or veterinary use.
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Description

5-(Bromomethyl)-3-(propan-2-yl)-1,2,4-oxadiazole (BPO) is a heterocyclic compound with an oxadiazole ring and a bromomethyl substituent. It is a versatile and useful building block for the construction of various molecules, such as polymers, bioactive compounds, and drugs. BPO has a wide range of applications in the fields of chemistry, biochemistry, and pharmaceuticals, and has recently been studied for its potential use in the synthesis of bioactive compounds and drug delivery systems.

Scientific Research Applications

5-(bromomethyl)-3-(propan-2-yl)-1,2,4-oxadiazole has been studied extensively for its potential use in the synthesis of bioactive compounds and drug delivery systems. It has been used as a starting material for the synthesis of polymers-based drug delivery systems, and has been shown to increase the bioavailability of drugs. 5-(bromomethyl)-3-(propan-2-yl)-1,2,4-oxadiazole has also been used in the synthesis of bioactive compounds such as anti-inflammatory agents, antifungal agents, and anti-cancer agents.

Mechanism of Action

The mechanism of action of 5-(bromomethyl)-3-(propan-2-yl)-1,2,4-oxadiazole is not fully understood. However, it is believed that 5-(bromomethyl)-3-(propan-2-yl)-1,2,4-oxadiazole acts as a prodrug, which is converted to its active form by enzymatic or chemical processes in the body. It is thought that the active form of 5-(bromomethyl)-3-(propan-2-yl)-1,2,4-oxadiazole binds to receptors or enzymes in the body, resulting in the desired biological activity.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-(bromomethyl)-3-(propan-2-yl)-1,2,4-oxadiazole have not been extensively studied. However, it has been shown to have anti-inflammatory and antifungal activity in animal models. It has also been shown to increase the bioavailability of drugs, and to reduce the toxicity of certain compounds.

Advantages and Limitations for Lab Experiments

5-(bromomethyl)-3-(propan-2-yl)-1,2,4-oxadiazole has several advantages for use in laboratory experiments. It is a versatile building block for the synthesis of various molecules, and has been used in the synthesis of polymers-based drug delivery systems. It is also relatively inexpensive and easy to obtain. However, 5-(bromomethyl)-3-(propan-2-yl)-1,2,4-oxadiazole is not suitable for use in human clinical trials, as its safety and efficacy have not yet been established.

Future Directions

There are several potential future directions for the use of 5-(bromomethyl)-3-(propan-2-yl)-1,2,4-oxadiazole. These include further studies to determine the mechanism of action, as well as studies to evaluate its safety and efficacy in human clinical trials. Additionally, 5-(bromomethyl)-3-(propan-2-yl)-1,2,4-oxadiazole could be used in the synthesis of new bioactive compounds and drug delivery systems, and could be used to improve the bioavailability of existing drugs. Finally, 5-(bromomethyl)-3-(propan-2-yl)-1,2,4-oxadiazole could be used to develop new polymers-based drug delivery systems, which could be used to deliver drugs with improved stability and bioavailability.

Synthesis Methods

5-(bromomethyl)-3-(propan-2-yl)-1,2,4-oxadiazole can be synthesized by a variety of methods, including the reaction of bromine with propan-2-yl amines, the reaction of bromoacetamide with propan-2-yl amines, and the reaction of bromoacetaldehyde with propan-2-yl amines. The most commonly used method is the reaction of bromoacetaldehyde with propan-2-yl amines, which yields 5-(bromomethyl)-3-(propan-2-yl)-1,2,4-oxadiazole in a high yield.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 5-(bromomethyl)-3-(propan-2-yl)-1,2,4-oxadiazole involves the reaction of propan-2-yl hydrazine with 1,3-dibromopropane followed by cyclization with cyanogen bromide to form the desired product.", "Starting Materials": [ "Propan-2-yl hydrazine", "1,3-dibromopropane", "Cyanogen bromide" ], "Reaction": [ "Step 1: Propan-2-yl hydrazine is reacted with 1,3-dibromopropane in the presence of a base such as sodium hydroxide to form the intermediate 3-(propan-2-yl)-5-(bromomethyl)-1,2,4-triazolidine.", "Step 2: The intermediate is then cyclized with cyanogen bromide in the presence of a base such as potassium carbonate to form the final product, 5-(bromomethyl)-3-(propan-2-yl)-1,2,4-oxadiazole." ] }

CAS RN

1443288-43-4

Product Name

5-(bromomethyl)-3-(propan-2-yl)-1,2,4-oxadiazole

Molecular Formula

C6H9BrN2O

Molecular Weight

205.1

Purity

85

Origin of Product

United States

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